molecular formula C3H2F2 B3052631 1,2-Propadiene, 1,1-difluoro- CAS No. 430-64-8

1,2-Propadiene, 1,1-difluoro-

Cat. No. B3052631
CAS RN: 430-64-8
M. Wt: 76.04 g/mol
InChI Key: WKKSFZGDAZPYQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Propadiene, 1,1-difluoro-, also known as 1,1-Difluoroallene, is a chemical compound with the formula C3H2F2. It has a molecular weight of 76.0448 . It is a variant of propadiene where two hydrogen atoms are replaced by fluorine .


Synthesis Analysis

1,1-Difluoroallenes can be synthesized in good yield via zinc-promoted 1,2-elimination of 3,3-difluoro-2-iodoallylic acetates, which are prepared by the reaction of aldehydes or ketones with 1-iodo-2,2-difluorovinyllithium, generated from commercially available 1,1,1-trifluoro-2-iodoethane . Improved syntheses of 1-fluoropropadiene and 1,1-difluoropropadiene are also presented .


Molecular Structure Analysis

The molecular structure of 1,2-Propadiene, 1,1-difluoro- consists of a central carbon atom forming collinear spσ bonds to the terminal sp2-hybridized carbons .

Scientific Research Applications

Vibrational Frequencies and Structural Determination

1,2-Propadiene, 1,1-difluoro- has been studied for its vibrational frequencies and structural determination. Jensen (2004) conducted a theoretical examination of the normal mode frequencies and vibrational assignments of this compound using quantum chemistry codes. This research helps in understanding the molecular behavior and structure of 1,2-Propadiene, 1,1-difluoro- (Jensen, 2004).

Synthesis and Reactivity

The synthesis and unique reactivity of 1,2-Propadiene involving cumulative double bonds have been a subject of interest. Yan Wei-wei (2010) discussed synthesizing 1,2-Propadiene via debromonation and carbene rearrangement, highlighting its high yield and ease of handling (Yan Wei-wei, 2010).

Hydrogenation Studies

Research by Oliver and Wells (1977) explored the hydrogenation of alkadienes, including propadiene. Their study provided insights into the selective hydrogenation processes and the formation of different by-products (Oliver & Wells, 1977).

Cross-Enyne Metathesis and Diels–Alder Reaction

Fustero et al. (2013) demonstrated the use of propargylic difluorides in a combination of cross-enyne metathesis and Diels–Alder reactions. This approach leads to the formation of various fluorinated carbo- and heterocyclic derivatives, showcasing the compound's versatility in organic synthesis (Fustero et al., 2013).

Synthesis of Fluorinated Allenes

Dolbier et al. (1982) reported on the improved syntheses of fluorinated allenes, including 1,1-difluoropropadiene. They demonstrated how these allenes react dienophiles and cycloadd regiospecifically, indicating their potential in various chemical reactions (Dolbier et al., 1982).

Catalytic Polymerization

Otsuka et al. (1967) explored the catalytic polymerization of propadiene and related compounds using various metal complexes. Their findings offer valuable insights into the polymerization processes and the structure of resulting polymers (Otsuka et al., 1967).

properties

InChI

InChI=1S/C3H2F2/c1-2-3(4)5/h1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKKSFZGDAZPYQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C=C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2F2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80195620
Record name 1,2-Propadiene, 1,1-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80195620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

76.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Propadiene, 1,1-difluoro-

CAS RN

430-64-8
Record name 1,2-Propadiene, 1,1-difluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000430648
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Propadiene, 1,1-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80195620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
R Tafrishi, D Torres-Díaz, L Amiaud… - Physical Chemistry …, 2023 - pubs.rsc.org
Motivated by the current introduction of extreme ultraviolet lithography (EUVL) into chip manufacturing processes, and thus the transition to electron-induced chemistry within the …
Number of citations: 0 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.